6-Trimethylstannyl-L-tyrosine
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Overview
Description
6-Trimethylstannyl-L-tyrosine is an organotin compound derived from L-tyrosine, an amino acid. This compound is notable for its use as a precursor in the synthesis of radiolabeled tyrosine derivatives, which are valuable in positron emission tomography (PET) imaging. The presence of the trimethylstannyl group allows for subsequent radiofluorination, making it a crucial intermediate in the production of PET tracers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannyl-L-tyrosine typically involves the protection of functional groups on L-tyrosine, followed by the introduction of the trimethylstannyl group. One common method starts with N,O-di-Boc-L-tyrosine ethyl ester, which undergoes iodination to form N,O-di-Boc-6-iodo-L-tyrosine ethyl ester. This intermediate is then subjected to a palladium-catalyzed stannylation reaction using hexamethylditin to yield N,O-di-Boc-6-trimethylstannyl-L-tyrosine ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Trimethylstannyl-L-tyrosine primarily undergoes substitution reactions, particularly radiofluorodestannylation. This reaction involves the replacement of the trimethylstannyl group with a radioactive fluorine isotope, such as fluorine-18, to produce radiolabeled tyrosine derivatives .
Common Reagents and Conditions: The radiofluorodestannylation reaction typically uses reagents like [18F]F2 or [18F]acetyl hypofluorite under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and often requires a catalyst to facilitate the substitution .
Major Products: The major product of the radiofluorodestannylation reaction is 6-[18F]Fluoro-L-tyrosine, a PET tracer used for imaging dopaminergic function in the brain .
Scientific Research Applications
6-Trimethylstannyl-L-tyrosine has several scientific research applications, particularly in the field of medical imaging. It serves as a precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, which is used in PET imaging to study neurological disorders such as Parkinson’s disease. The compound’s ability to be radiolabeled makes it valuable for tracking metabolic processes and diagnosing diseases .
Mechanism of Action
The mechanism of action of 6-Trimethylstannyl-L-tyrosine is primarily related to its role as a precursor in the synthesis of radiolabeled compounds. Once converted to 6-[18F]Fluoro-L-tyrosine, it acts as a substrate for aromatic L-amino acid decarboxylase (AAAD) in the brain. This enzyme converts the radiolabeled tyrosine derivative into dopamine, allowing for the visualization of dopaminergic activity using PET imaging .
Comparison with Similar Compounds
Similar Compounds:
- 6-Iodo-L-tyrosine
- 6-Bromo-L-tyrosine
- 6-Fluoro-L-tyrosine
Uniqueness: Compared to other halogenated tyrosine derivatives, 6-Trimethylstannyl-L-tyrosine is unique due to its ability to undergo radiofluorodestannylation efficiently. This makes it a preferred precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, offering better yields and purity in the final radiolabeled product .
Properties
Molecular Formula |
C12H19NO3Sn |
---|---|
Molecular Weight |
343.99 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2-trimethylstannylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10NO3.3CH3.Sn/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1,3-4,8,11H,5,10H2,(H,12,13);3*1H3;/t8-;;;;/m0..../s1 |
InChI Key |
CMOUYCNTZMXYOB-USHJOAKVSA-N |
Isomeric SMILES |
C[Sn](C)(C)C1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=CC(=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
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